molecular formula C14H24ClNO B2576042 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride CAS No. 1225335-01-2

2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2576042
CAS No.: 1225335-01-2
M. Wt: 257.8
InChI Key: CVYLSFFRZZOEEJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound that features a tert-butyl group attached to a phenoxy ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source under controlled conditions to yield the desired amine compound.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)ethanol
  • 2-(4-Tert-butylphenoxy)acetic acid
  • 2-(4-Tert-butylphenoxy)propionic acid

Uniqueness

2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl group and the amine moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-13(2,3)11-6-8-12(9-7-11)16-14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLSFFRZZOEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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